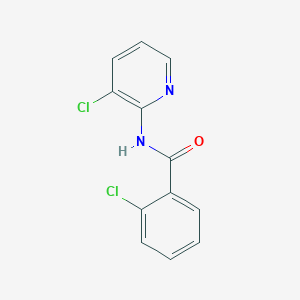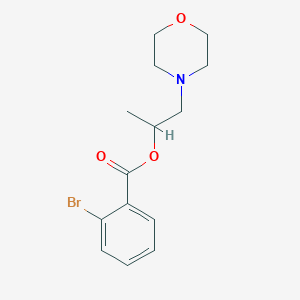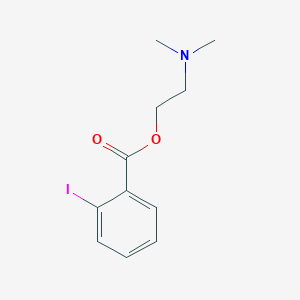
2-Morpholin-4-ylethyl 2-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholin-4-ylethyl 2-iodobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of benzoic acid and contains an iodine atom and a morpholine group.
Mechanism of Action
The exact mechanism of action of 2-Morpholin-4-ylethyl 2-iodobenzoate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and antioxidant effects. In animal models of neurological disorders, it has been shown to improve cognitive function and reduce neuronal damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Morpholin-4-ylethyl 2-iodobenzoate in lab experiments is its versatility. It can be used as a precursor in the synthesis of other compounds, as well as a tool for studying the mechanisms of cancer and neurological disorders. However, one limitation is that it can be difficult to synthesize and purify, which can make it challenging to work with in the lab.
Future Directions
There are many potential future directions for research on 2-Morpholin-4-ylethyl 2-iodobenzoate. One direction is to further investigate its potential as a drug for the treatment of cancer and neurological disorders. Another direction is to explore its use as a tool for studying the mechanisms of these diseases. Additionally, research could focus on developing new synthesis methods for this compound that are more efficient and cost-effective.
Synthesis Methods
The synthesis of 2-Morpholin-4-ylethyl 2-iodobenzoate is typically carried out by the reaction of 2-iodobenzoic acid with morpholine and ethyl chloroformate. The reaction is usually performed in the presence of a base such as triethylamine or pyridine. The resulting product is purified by column chromatography or recrystallization.
Scientific Research Applications
2-Morpholin-4-ylethyl 2-iodobenzoate has been extensively studied for its potential applications in various fields of scientific research. It has been used as a precursor in the synthesis of other compounds, such as radiolabeled compounds for PET imaging. It has also been used in the development of new drugs, particularly in the treatment of cancer and neurological disorders.
Properties
Molecular Formula |
C13H16INO3 |
|---|---|
Molecular Weight |
361.17 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl 2-iodobenzoate |
InChI |
InChI=1S/C13H16INO3/c14-12-4-2-1-3-11(12)13(16)18-10-7-15-5-8-17-9-6-15/h1-4H,5-10H2 |
InChI Key |
BWTGWLIPVCMJDD-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCOC(=O)C2=CC=CC=C2I |
Canonical SMILES |
C1COCCN1CCOC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295019.png)
![2-(4-tert-butylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B295021.png)
![2-[(Dimethylamino)methyl]-6-methylphenyl dimethylcarbamate](/img/structure/B295025.png)

![2-[(Dimethylamino)methyl]-4-methylphenyl dimethylcarbamate](/img/structure/B295027.png)
![2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)phenyl dimethylcarbamate](/img/structure/B295028.png)
![2-[(Dimethylamino)methyl]-4,5-dimethylphenyl dimethylcarbamate](/img/structure/B295030.png)







